Polanrazine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polanrazine A is a natural product found in Leptosphaeria maculans with data available.
Scientific Research Applications
Isolation and Phytotoxicity
- Phytotoxicity of Polanrazine A : this compound, along with other related compounds (Polanrazines B-F), were isolated from the blackleg fungus Phoma lingam. These compounds showed moderate but selective toxicity, causing necrotic and chlorotic lesions on mustard leaves. This suggests potential applications in studying plant-pathogen interactions and developing bioherbicides (Pedras & Biesenthal, 2001).
Bioactive Compounds and Derivatives
- Structural Analysis and Derivatives : Research has focused on the structural elucidation of this compound and its derivatives. This is crucial for understanding their biological activity and potential applications in pharmacology and agriculture (Zhai et al., 2020).
Applications in Medical Research
- Exploring Pharmacological Actions : Although direct studies on this compound are limited, related compounds like Tetramethylpyrazine, isolated from similar sources, have shown significant pharmacological actions. These include applications in cardiovascular and cerebrovascular diseases, indicating a potential area for further exploration with this compound (Zhao et al., 2016).
Environmental Impact Studies
- Ecotoxicological Analysis : While not directly related to this compound, studies on similar compounds and their ecological impacts, such as those of atrazine, can provide insights into the environmental implications of using similar substances. This can guide the responsible development and application of this compound (Castro et al., 2021).
Properties
CAS No. |
29552-08-7 |
---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 |
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H19N3O2/c1-9(2)14-16(21)18-13(15(20)19-14)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,17H,7H2,1-2H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1 |
InChI Key |
WNWCQIPRIITCPM-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.